Chromous acetate

Description

The exact mass of the compound Chromous acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chromous acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromous acetate including the price, delivery time, and more detailed information at info@benchchem.com.

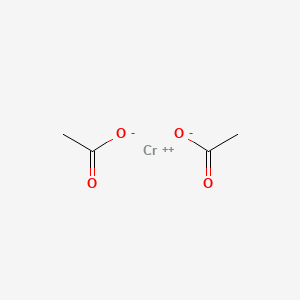

Structure

3D Structure of Parent

Properties

CAS No. |

628-52-4 |

|---|---|

Molecular Formula |

C4H8CrO4 |

Molecular Weight |

172.10 g/mol |

IUPAC Name |

acetic acid;chromium |

InChI |

InChI=1S/2C2H4O2.Cr/c2*1-2(3)4;/h2*1H3,(H,3,4); |

InChI Key |

WDNIVTZNAPEMHF-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].[Cr+2] |

Canonical SMILES |

CC(=O)O.CC(=O)O.[Cr] |

Other CAS No. |

628-52-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Chromous Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of chromous acetate, also known as chromium(II) acetate. The information presented herein is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who may utilize this unique coordination compound in their work.

Physical Properties of Chromous Acetate

Chromous acetate is most commonly encountered as its dihydrate, Cr₂(CH₃CO₂)₄(H₂O)₂. It is a brick-red solid that can be grown into diamond-shaped tabular crystals.[1][2] The anhydrous form is a brown powder.[1] A key characteristic of chromous acetate is its diamagnetism, a result of the strong quadruple bond between the two chromium atoms.[1][2]

| Property | Value |

| Molecular Formula | C₈H₁₆Cr₂O₁₀ (dihydrate)[1] |

| Molar Mass | 376.198 g·mol⁻¹ (dihydrate)[1] |

| Appearance | Brick-red solid (dihydrate)[1][2] |

| Brown powder (anhydrous)[1] | |

| Density | 1.79 g/cm³[1] |

| Melting Point | Dehydrates above 100 °C[2] |

| Solubility in Water | Poorly soluble in cold water; soluble in hot water.[1][2] The solubility may be influenced by pH and temperature.[3] |

| Solubility in Organic Solvents | Poorly soluble in methanol.[1][2] Likely more soluble in other organic solvents due to its non-ionic nature.[3] |

| Crystal Structure | Monoclinic[1] |

| Magnetic Properties | Diamagnetic[1][2][4] |

Chemical Properties and Reactivity

Chromous acetate is a powerful reducing agent and is highly sensitive to air, readily oxidizing to chromium(III) compounds, which are typically green or gray-green in color.[4][5] This sensitivity makes its synthesis a classic test of anaerobic laboratory technique.[2][5]

The most remarkable chemical feature of chromous acetate is the quadruple bond between the two chromium atoms in its dimeric structure.[1][2] This bond arises from the overlap of d-orbitals on each chromium atom, consisting of one sigma, two pi, and one delta bond.[2] The Cr-Cr bond distance in the dihydrate is approximately 236.2 ± 0.1 pm.[1][2]

Key chemical reactions include:

-

Oxidation: Rapidly oxidized by air to form chromium(III) species.[4][5]

-

Ligand Substitution: The axial water ligands can be replaced by other bases.[2]

-

Reaction with Carboxylic Acids: Can be synthesized from chromocene and other carboxylic acids to yield anhydrous chromium(II) carboxylates.[1][2]

-

Dehalogenation: Used in organic synthesis to dehalogenate compounds like α-bromoketones and chlorohydrins.[1][2]

Experimental Protocols

Synthesis of Chromous Acetate Dihydrate

This protocol describes a common laboratory method for the synthesis of chromous acetate dihydrate, which involves the reduction of a chromium(III) salt followed by precipitation.

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Chromium(III) chloride (CrCl₃·6H₂O)[4][5]

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Side-arm test tube and filtration apparatus[5]

Methodology:

-

Preparation of Chromium(II) Solution:

-

In a side-arm test tube, combine the chromium(III) salt (e.g., 1.0 g of K₂Cr₂O₇) and mossy zinc (e.g., 5.0 g).[5][6]

-

In a fume hood, carefully add concentrated hydrochloric acid (e.g., 10 mL) dropwise to the test tube.[5][6] The reaction will evolve hydrogen gas.

-

The solution will change color from orange (Cr(VI)) to green (Cr(III)) and finally to a clear blue (Cr(II)).[5][6] This process may take 15-20 minutes. Maintain a positive pressure of hydrogen to prevent air from entering the apparatus.[5]

-

-

Precipitation of Chromous Acetate:

-

Prepare a saturated solution of sodium acetate by dissolving it in a minimal amount of deionized water (e.g., 4.5 g in 4 mL), gently heating if necessary, and then cooling to room temperature.[5][6]

-

Under a positive pressure of hydrogen, transfer the blue chromium(II) solution into the sodium acetate solution.[5]

-

A bright red precipitate of chromous acetate dihydrate will form immediately.[2][5]

-

-

Isolation and Drying of the Product:

-

Cool the mixture in an ice bath to ensure complete precipitation.[5]

-

Quickly filter the precipitate using a Büchner funnel, minimizing its exposure to air.[5]

-

Wash the solid sequentially with ice-cold, de-aerated water, followed by ethanol, and finally diethyl ether.[5]

-

Dry the product on a filter paper or in a desiccator to remove residual ether.[5]

-

Characterization

-

Visual Inspection: The product should be a uniform brick-red powder. Any green or gray discoloration indicates oxidation to chromium(III).[4][5]

-

Magnetic Susceptibility: Measurement of the magnetic moment can confirm the diamagnetic nature of the compound.[7]

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the acetate ligands.[4]

-

UV-Vis Spectroscopy: Aqueous solutions of Cr(II) acetate can be monitored over time to study its stability and oxidation.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to study the behavior of chromous acetate in solution.[8]

-

Visualizations

Caption: Workflow for the synthesis of chromous acetate dihydrate.

Caption: Dimeric structure of chromous acetate dihydrate.

References

- 1. Chromium(II) acetate - Wikipedia [en.wikipedia.org]

- 2. Chromium(II)_acetate [chemeurope.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. studylib.net [studylib.net]

- 8. tandfonline.com [tandfonline.com]

A Technical Guide to the Synthesis of Chromous Acetate: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromous acetate, formally known as chromium(II) acetate hydrate, is a coordination compound renowned for its distinctive brick-red color and, more significantly, for being one of the first synthesized molecules to exhibit a quadruple bond between metal atoms. Its discovery in 1844 by the French chemist Eugène-Melchior Péligot marked a pivotal moment in inorganic chemistry. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of chromous acetate, with a focus on experimental protocols and quantitative data relevant to researchers in chemistry and drug development.

Introduction: A Historical Milestone in Chemical Bonding

The synthesis of chromous acetate (Cr₂(CH₃CO₂)₄(H₂O)₂) by Eugène-Melchior Péligot in 1844 was a serendipitous discovery that predated the understanding of its unique chemical bonding by over a century.[1][2] Péligot's work was foundational, though the remarkable nature of the compound's structure, featuring a quadruple bond between the two chromium atoms, was not elucidated until 1951.[3][4] This discovery has since positioned chromous acetate as a cornerstone in the study of metal-metal bonding and a subject of continued interest in synthetic and structural inorganic chemistry.[5]

The dihydrate is the most common form, presenting as a red, diamagnetic powder.[4] Anhydrous chromous acetate also exists and exhibits a shorter chromium-chromium bond distance.[3] The compound's reactivity and sensitivity to air have made its synthesis a classic test of laboratory skill, particularly in maintaining an inert atmosphere.[6]

The Genesis of Chromous Acetate: Péligot's 1844 Synthesis

Modern Synthetic Methodologies

Several methods for the synthesis of chromous acetate have been developed since Péligot's initial discovery, each with its own advantages in terms of yield, purity, and scalability. These methods can be broadly categorized into solution-based reduction, synthesis from organometallic precursors, and vapor-phase ligand exchange.

Solution-Based Reduction of Chromium(III)

This is the most traditional and widely used method for preparing chromous acetate dihydrate. The process involves the reduction of a chromium(III) salt, typically chromium(III) chloride, to the chromous [Cr(II)] state using a reducing agent, followed by precipitation with an acetate salt.[4]

Experimental Protocol:

-

Preparation of the Chromium(III) Solution: A solution of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in deoxygenated water is prepared.

-

Reduction to Chromium(II): Zinc metal is added to the acidic chromium(III) solution to effect the reduction. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the rapid oxidation of the resulting chromium(II) ions. The color of the solution changes from green to a characteristic sky blue, indicating the formation of the [Cr(H₂O)₆]²⁺ ion.[6]

-

Precipitation of Chromous Acetate: The blue solution of chromium(II) is then added to a saturated solution of sodium acetate. A bright red precipitate of chromous acetate dihydrate forms immediately.[4]

-

Isolation and Drying: The precipitate is collected by filtration, washed with deoxygenated water, ethanol, and diethyl ether, and then dried under vacuum. It is crucial to avoid exposure to air during the filtration and washing steps to prevent oxidation.[6]

Reaction Scheme: 2 Cr³⁺(aq) + Zn(s) → 2 Cr²⁺(aq) + Zn²⁺(aq) 2 Cr²⁺(aq) + 4 CH₃COO⁻(aq) + 2 H₂O(l) → Cr₂(CH₃CO₂)₄(H₂O)₂(s)

Synthesis from Chromocene

An alternative route to anhydrous chromous acetate and its derivatives involves the use of the organometallic compound chromocene, Cr(C₅H₅)₂. This method is particularly useful for preparing the anhydrous form directly.[2][4]

Experimental Protocol:

-

Reaction Setup: The reaction is carried out in an inert atmosphere glovebox or using Schlenk line techniques.

-

Reaction: Chromocene is reacted with a carboxylic acid (in this case, acetic acid) in a suitable organic solvent. The reaction proceeds with the elimination of cyclopentadiene.

-

Isolation: The anhydrous chromous acetate precipitates from the solution and is collected by filtration, washed with a non-coordinating solvent, and dried under vacuum.

Reaction Scheme: 2 Cr(C₅H₅)₂(s) + 4 CH₃COOH(l) → Cr₂(CH₃CO₂)₄(s) + 4 C₅H₆(g)

Ligand Vapor Diffusion (LVD)

A more recent and highly efficient method for preparing crystalline chromous acetate with axial ligands is Ligand Vapor Diffusion (LVD). This technique involves the diffusion of a ligand in the vapor phase onto solid anhydrous chromous acetate.[7]

Experimental Protocol:

-

Preparation of Anhydrous Chromous Acetate: Anhydrous chromous acetate is first synthesized, for example, by heating the dihydrate under vacuum.[4]

-

LVD Setup: The anhydrous chromous acetate is placed in a vessel, and a separate container with the liquid ligand (e.g., water for the dihydrate, or other coordinating solvents) is placed inside the same sealed vessel, ensuring no direct contact.

-

Diffusion and Reaction: The vessel is sealed and gently heated. The ligand vaporizes and diffuses to the surface of the anhydrous chromous acetate crystals, where it coordinates to the chromium centers.

-

Isolation: The resulting product is then cooled and collected.

This method offers the advantage of high yields and the ability to synthesize a variety of chromous acetate derivatives by simply changing the volatile ligand.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthetic methods and the properties of the resulting chromous acetate forms.

Table 1: Comparison of Synthetic Methods for Chromous Acetate

| Parameter | Solution-Based Reduction | Synthesis from Chromocene | Ligand Vapor Diffusion (LVD) |

| Starting Materials | Cr(III) salt (e.g., CrCl₃), Zn, NaOAc | Chromocene, Acetic Acid | Anhydrous Cr₂(OAc)₄, Ligand |

| Typical Yield | 30-80%[8][9] | ~60%[2] | >95%[7] |

| Reaction Time | 1-3 hours[8] | 1-2 hours | 4-6 hours[7] |

| Reaction Temperature | Room Temperature to 80°C[3] | Room Temperature | 40-60°C |

| Key Advantage | Readily available starting materials | Direct synthesis of anhydrous form | High yield and purity |

| Key Disadvantage | Sensitivity to air, lower yields | Air-sensitive starting material | Requires pre-synthesis of anhydrous form |

Table 2: Physicochemical and Spectroscopic Properties of Chromous Acetate

| Property | Chromous Acetate Dihydrate (Cr₂(CH₃CO₂)₄(H₂O)₂) | Anhydrous Chromous Acetate (Cr₂(CH₃CO₂)₄) |

| Molar Mass | 376.2 g/mol | 340.18 g/mol |

| Appearance | Brick-red solid[4] | Brown solid[4] |

| Crystal Structure | Monoclinic[1] | Triclinic[2] |

| Cr-Cr Bond Length | 2.362 Å[3] | 2.288 Å[2] |

| Magnetic Properties | Diamagnetic[9] | Diamagnetic |

| IR Spectroscopy (cm⁻¹) | ~3400 (ν O-H), ~1650 (ν C=O), ~1440 (ν C-O), ~680 (ν Cr-O)[10] | ~1650 (ν C=O), ~1440 (ν C-O), ~660 (ν Cr-O)[5] |

| UV-Vis Spectroscopy (nm) | ~500-550 (δ → δ) | ~450-500 (δ → δ) |

Experimental and Logical Diagrams

Experimental Workflow for Solution-Based Synthesis

The following diagram illustrates the typical workflow for the synthesis of chromous acetate dihydrate via the solution-based reduction of a chromium(III) salt.

Interconversion of Chromous Acetate Forms

The relationship between the hydrated and anhydrous forms of chromous acetate, along with the ligand vapor diffusion method, is depicted in the following diagram.

Mechanism of Quadruple Bond Formation

The formation of the quadruple bond in chromous acetate is a result of the specific overlap of the d-orbitals of the two chromium(II) centers. Each Cr(II) ion has a d⁴ electron configuration. The overlap of these orbitals leads to the formation of one sigma (σ) bond, two pi (π) bonds, and one delta (δ) bond.

Conclusion

The journey of chromous acetate, from its initial synthesis by Péligot to its role in modern chemical research, highlights the evolution of our understanding of chemical bonding. For researchers and professionals in drug development, a thorough grasp of the synthesis and properties of such coordination complexes is invaluable. The methodologies outlined in this guide, from the classic solution-based reduction to the highly efficient ligand vapor diffusion, provide a comprehensive toolkit for the preparation of chromous acetate and its derivatives. The quantitative data and experimental workflows presented herein are intended to serve as a practical resource for the scientific community, facilitating further exploration into the rich chemistry of this historic molecule.

References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Chromium(II) acetate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. inorganic chemistry - What else other than zinc can reduce Cr(III) to Cr(II)? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Fast Synthesis of Ligand-Coordinated Chromium (II) Acetate with Quadruple Bonds by Seed-Mediated Growth [e-asct.org]

- 9. docsity.com [docsity.com]

- 10. meetrajesh.com [meetrajesh.com]

Understanding the quadruple bond in chromous acetate

An In-depth Technical Guide to the Quadruple Bond in Chromous Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromous acetate, formally known as chromium(II) acetate hydrate (Cr₂(CH₃CO₂)₄(H₂O)₂), is a cornerstone compound in the study of inorganic chemistry, primarily due to the presence of a quadruple bond between its two chromium atoms. First synthesized in 1844, its unique bonding was not fully recognized for over a century.[1][2] This guide provides a comprehensive technical overview of the quadruple bond in chromous acetate, detailing its electronic structure, experimental characterization, and the methodologies employed in its study. The content is tailored for professionals in research, science, and drug development who may utilize organometallic compounds and require a deep understanding of their fundamental properties.

Introduction

The concept of a chemical bond has evolved significantly since its inception, with the quadruple bond representing a pinnacle of metal-metal multiple bonding.[3] Chromous acetate stands as the first synthesized compound identified to possess this feature.[2] The molecule's distinctive paddlewheel structure, with four acetate ligands bridging two chromium atoms and axial water molecules, facilitates the close proximity required for the formation of this complex bond.[2][4] Understanding the nature of this quadruple bond is crucial for the rational design of novel catalysts, magnetic materials, and therapeutic agents.

The Quadruple Bond: An Electronic Perspective

The quadruple bond in chromous acetate arises from the overlap of d-orbitals on the two chromium(II) centers, each having a d⁴ electron configuration. The molecular orbital theory elegantly describes this interaction, which consists of one sigma (σ) bond, two pi (π) bonds, and one delta (δ) bond, leading to a σ²π⁴δ² electronic configuration.[2] This arrangement results in a diamagnetic compound with a short Cr-Cr internuclear distance, providing strong evidence for the existence of the quadruple bond.[2]

The formation of these bonds can be visualized as follows:

-

σ-bond: Formed by the overlap of the d(z²) orbitals along the internuclear axis.

-

π-bonds (two): Resulting from the overlap of the d(xz) and d(yz) orbitals.

-

δ-bond: Arises from the face-to-face overlap of the d(xy) orbitals.

The δ-bond is the weakest component of the quadruple bond due to less effective orbital overlap and is highly sensitive to the molecular geometry, enforcing an eclipsed conformation of the acetate ligands.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for chromous acetate, providing a comparative overview of its structural and spectroscopic properties.

| Property | Value (Dihydrate) | Value (Anhydrous) | Reference(s) |

| Chemical Formula | Cr₂(CH₃CO₂)₄(H₂O)₂ | Cr₂(CH₃CO₂)₄ | [2] |

| Molar Mass | 376.198 g/mol | 338.17 g/mol | [2] |

| Appearance | Brick-red solid | Brown solid | [2] |

| Crystal Structure | Monoclinic | - | [6] |

| Space Group | C2/c | - | |

| Cr-Cr Bond Length | 236.2 ± 0.1 pm (2.362 ± 0.001 Å) | 228.8 pm (2.288 Å) | [2] |

| Magnetic Properties | Diamagnetic | Diamagnetic | [7] |

Table 1: General and Structural Properties of Chromous Acetate.

| Parameter | Value | Technique | Reference(s) |

| Cr-Cr Bond Dissociation Energy (Theoretical) | 35.3 - 40.4 kcal/mol (for Cr₂) | Computational (CASPT2, DFT) | [8] |

| Cr-Cr Stretching Frequency (ν(Cr-Cr)) | ~340 cm⁻¹ (in Cr₂(mhp)₄) | Raman Spectroscopy | [3] |

| 196/266 cm⁻¹ (Calculated for Dihydrate) | Computational (CASPT2) | [3] |

Experimental Protocols

Synthesis of Chromous Acetate Dihydrate

This procedure is a classic inorganic synthesis that requires careful exclusion of air to prevent oxidation of the chromium(II) ion.[1]

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Mossy zinc

-

Concentrated hydrochloric acid (HCl)

-

Sodium acetate trihydrate (NaCH₃COO·3H₂O)

-

Deionized water

-

Ethanol

-

Diethyl ether

Procedure:

-

In a side-arm test tube, combine 1.0 g of potassium dichromate and 5.0 g of mossy zinc.[1]

-

Carefully add 10 mL of concentrated HCl dropwise to the test tube. The reaction is vigorous and produces hydrogen gas. The color of the solution will change from orange (Cr(VI)) to green (Cr(III)) and finally to blue (Cr(II)).[1]

-

Prepare a solution of 4.5 g of sodium acetate trihydrate in 4 mL of deionized water, gently heating if necessary to dissolve, then cool to room temperature.[1]

-

Once the chromium solution is a clear blue, rapidly add the sodium acetate solution. A bright red precipitate of chromous acetate dihydrate will form immediately.[2]

-

Cool the mixture in an ice bath for several minutes.[1]

-

Filter the product using a medium frit glass filter, minimizing air exposure.[1]

-

Wash the precipitate sequentially with ice-cold deionized water (3 x 3 mL), ethanol (1 x 5 mL), and diethyl ether (1 x 5 mL).[1]

-

Briefly pass air through the sample to aid in drying, then spread the product on a filter paper to allow the remaining ether to evaporate.[1]

X-ray Crystallography

Determining the crystal structure of chromous acetate is crucial for confirming the Cr-Cr bond length.

Procedure:

-

Crystal Selection and Mounting: Due to its air sensitivity, crystals of chromous acetate must be handled under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen). Select a suitable single crystal and mount it on a goniometer head. The crystal can be coated in an inert oil (e.g., Paratone-N) to protect it from air during transfer to the diffractometer. For dihydrate crystals, they can be mounted in thin-walled glass capillaries under xylol and then sealed.

-

Data Collection: Mount the crystal on an X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential decomposition. A series of diffraction images are collected as the crystal is rotated.[9]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and bond lengths.[9]

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, including the Cr-Cr stretching frequency.

Procedure:

-

Sample Preparation: For solid samples, a small amount of the crystalline powder is placed on a microscope slide.[10] Given the air sensitivity, the sample should be prepared and measured under an inert atmosphere if possible, or quickly to minimize oxidation.

-

Data Acquisition: The sample is placed in a confocal Raman microscope. A laser of a specific wavelength (e.g., 532 nm) is focused on the sample. The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum.[11]

-

Spectral Analysis: The Raman spectrum is analyzed to identify the vibrational modes. The peak corresponding to the Cr-Cr stretching vibration is typically found in the low-frequency region of the spectrum.[3]

Visualizations

Molecular Orbital Diagram of the Cr-Cr Quadruple Bond

The following diagram illustrates the formation of the molecular orbitals from the d-orbitals of the two chromium atoms, leading to the σ²π⁴δ² electronic configuration of the quadruple bond.

Caption: Molecular orbital formation of the Cr-Cr quadruple bond.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the logical flow from starting materials to the final characterized product.

Caption: Experimental workflow for chromous acetate.

Conclusion

The quadruple bond in chromous acetate remains a subject of significant academic and research interest. Its study has provided profound insights into the nature of chemical bonding and the properties of transition metal complexes. For researchers in drug development and materials science, a thorough understanding of such complex bonding is invaluable for the design and synthesis of new molecules with tailored electronic and chemical properties. The experimental protocols and data presented herein serve as a foundational guide for further investigation and application of this remarkable compound.

References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. Chromium(II) acetate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Gram-scale Synthesis of Quadruply Bonded Chromium (II) Acetate with Axial Ligands by Ligand Vapor Diffusion [e-asct.org]

- 6. Chromium(II)_acetate [chemeurope.com]

- 7. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]

- 8. scispace.com [scispace.com]

- 9. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

A Deep Dive into Chromous Acetate: A Comparative Analysis of its Hydrated and Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Chromous acetate, a fascinating coordination compound renowned for its metal-metal quadruple bond, exists in two primary forms: the dihydrate ([Cr₂(OAc)₄(H₂O)₂]) and the anhydrous form (Cr₂(OAc)₄). While sharing the same core dimeric structure, the presence or absence of axial water ligands significantly influences their physical and chemical properties. This technical guide provides an in-depth comparison of these two forms, offering valuable insights for their application in research and development, particularly in organic synthesis and as a versatile chemical intermediate.

Core Structural and Physical Properties: A Tabular Comparison

The defining feature of chromous acetate in both its hydrated and anhydrous states is the presence of a quadruple bond between the two chromium(II) atoms.[1][2] This strong metal-metal interaction dictates many of its unique properties, including its diamagnetism.[2][3] The key differences arising from the presence of water molecules are summarized below.

| Property | Chromous Acetate Dihydrate | Anhydrous Chromous Acetate |

| Formula | C₈H₁₆Cr₂O₁₀[1][2] | C₈H₁₂Cr₂O₈ |

| Molar Mass | 376.198 g·mol⁻¹[2] | 340.18 g/mol [4] |

| Appearance | Brick-red solid[1][2] | Brown powder[2][5] |

| Crystal Structure | Monoclinic[1] | Triclinic[4][5] |

| Cr-Cr Bond Distance | 2.362 ± 0.1 pm[2] | 2.288 Å[2][5] |

| Magnetic Properties | Diamagnetic[2][3] | Diamagnetic[6] |

| Solubility | Poorly soluble in water and methanol[1][2] | Soluble in degassed water, methanol, and pyridine[7][8] |

| Thermal Stability | Dehydrates at >100°C[1] | Stable in the absence of air[2] |

| Reactivity with Air | Readily oxidized in air, especially when not perfectly dry[9] | Particularly sensitive to oxygen[2] |

Molecular Structure and Bonding

The fundamental structure of chromous acetate consists of two chromium atoms bridged by four acetate ligands. Each chromium atom is coordinated to four oxygen atoms from the acetate groups in a square planar arrangement. In the dihydrate form, a water molecule coordinates to each chromium atom in the axial position, completing an octahedral geometry.[1] The anhydrous form lacks these axial water ligands, leading to a significant shortening of the Cr-Cr bond.[2][5]

Caption: Molecular structure of chromous acetate dihydrate.

Caption: Molecular structure of anhydrous chromous acetate.

Experimental Protocols

Synthesis of Chromous Acetate Dihydrate

The synthesis of chromous acetate dihydrate is a classic inorganic preparation that requires careful exclusion of air to prevent oxidation of the chromium(II) ion.[9]

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Zinc metal (mossy)

-

Concentrated hydrochloric acid (HCl)

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Ethanol

-

Diethyl ether

-

Deionized water (deoxygenated)

Procedure:

-

Reduction of Cr(VI) to Cr(II): In a side-arm test tube or a flask equipped for inert atmosphere operation, place mossy zinc. Add a solution of potassium dichromate in hydrochloric acid dropwise. The color of the solution will change from orange (Cr(VI)) to green (Cr(III)) and finally to a clear blue (Cr(II)).[9]

-

Precipitation: Prepare a saturated solution of sodium acetate in deoxygenated water. Under an inert atmosphere, add the blue chromium(II) solution to the sodium acetate solution. A bright red precipitate of chromous acetate dihydrate will form immediately.[9]

-

Isolation and Washing: Quickly filter the precipitate using a Büchner funnel. Wash the solid sequentially with ice-cold deoxygenated water, followed by ethanol, and finally diethyl ether to facilitate drying.[9]

-

Drying: Dry the product under vacuum or a stream of inert gas. It is crucial to ensure the product is absolutely dry to minimize air oxidation.[9]

Caption: Experimental workflow for the synthesis of chromous acetate dihydrate.

Preparation of Anhydrous Chromous Acetate from the Dihydrate

The anhydrous form can be prepared by the careful dehydration of the dihydrate.

Materials:

-

Chromous acetate dihydrate

-

Vacuum oven or Schlenk line apparatus

Procedure:

-

Place the finely powdered chromous acetate dihydrate in a suitable container (e.g., a Schlenk flask).

-

Heat the sample at 100 °C under vacuum.[2] The color will change from red to brown, indicating the formation of the anhydrous compound.

-

Maintain these conditions until the water is completely removed.

-

Cool the sample to room temperature under vacuum or an inert atmosphere before handling, as the anhydrous form is highly susceptible to oxidation.[2]

Conversion of Anhydrous Chromous Acetate to the Dihydrate

The dihydrate can be regenerated from the anhydrous form by controlled exposure to water.

Materials:

-

Anhydrous chromous acetate

-

Degassed deionized water

Procedure:

-

Dissolve the anhydrous chromous acetate in degassed deionized water under an inert atmosphere.[8]

-

Cooling the solution will lead to the crystallization of the red dihydrate.[8]

-

Isolate the crystals by filtration and dry them as described in the synthesis of the dihydrate.

Applications in Synthesis

Both forms of chromous acetate are valuable reagents in organic synthesis, primarily as reducing agents.

-

Dehalogenation: They are effective for the dehalogenation of organic compounds such as α-bromoketones and chlorohydrins.[1][2]

-

Reducing Agent: Chromous acetate is a potent one-electron reducing agent.[10]

-

Oxygen Scrubber: Due to its high reactivity with oxygen, it is also used as an oxygen scrubber.[11]

-

Intermediate in Chemical Production: It serves as a precursor for the synthesis of other chromium(II) compounds and specialty chemicals.[2][10]

Characterization Techniques

A variety of analytical techniques are employed to characterize and differentiate between the hydrated and anhydrous forms of chromous acetate.

-

Thermogravimetric Analysis (TGA): Used to determine the temperature of dehydration and decomposition.

-

Powder X-ray Diffraction (PXRD): To identify the crystal structure and phase purity.[7]

-

Raman Spectroscopy: Provides information on the vibrational modes, including the Cr-Cr stretching frequency, which is sensitive to the bond length.[7]

-

Magnetic Susceptibility Measurements: To confirm the diamagnetic nature of the compounds.[12]

References

- 1. Chromium(II)_acetate [chemeurope.com]

- 2. Chromium(II) acetate - Wikipedia [en.wikipedia.org]

- 3. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Fast Synthesis of Ligand-Coordinated Chromium (II) Acetate with Quadruple Bonds by Seed-Mediated Growth [e-asct.org]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. nbinno.com [nbinno.com]

- 11. Chromous acetate | C4H6CrO4 | CID 120304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. studylib.net [studylib.net]

A Comprehensive Technical Guide to the Solubility of Chromous Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of chromous acetate, also known as chromium(II) acetate, with the chemical formula Cr₂(CH₃CO₂)₄(H₂O)₂. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound.

Introduction to Chromous Acetate

Chromous acetate is a coordination compound that exists as a dihydrate and in an anhydrous form.[1] The hydrated form is a reddish, diamagnetic powder, a characteristic attributed to the presence of a quadruple bond between the two chromium atoms.[1][2] This compound is known for its sensitivity to air, readily oxidizing and changing color from a distinct brick-red to a grayish-green, characteristic of chromium(III) compounds.[3][4]

Solubility Profile of Chromous Acetate

The solubility of chromous acetate is not extensively documented in quantitative terms within standard chemical literature.[5] However, a consistent qualitative description of its solubility in various solvents has been established. It is generally characterized by its poor solubility in water and methanol.[1][6]

Key Factors Influencing Solubility:

Several factors can influence the solubility of chromous acetate[5]:

-

Temperature: An increase in temperature is reported to enhance the solubility of chromous acetate in water, with the compound being described as soluble in hot water.[1][5][6]

-

Solvent Polarity: As a non-ionic compound, its solubility behavior is influenced by the polarity of the solvent.[1][5][6] Its limited solubility in polar solvents like water and methanol is consistent with its molecular nature.[1][6]

-

pH: The pH of the medium can affect the solubility, particularly if there are ionizable groups that can change with variations in pH.[5]

-

Presence of Air: Due to its high sensitivity to oxidation, the presence of air can lead to the formation of chromium(III) species, which may have different solubility characteristics.[3][4]

Data Presentation: Qualitative Solubility of Chromous Acetate

| Solvent | Qualitative Solubility | Temperature | Reference |

| Water | Sparingly Soluble / Poor Solubility | Standard Temperature | [1][6][7] |

| Hot Water | Soluble | Elevated Temperature | [1][6] |

| Methanol | Poor Solubility | Standard Temperature | [1][6] |

Note on Chromium(III) Acetate: It is crucial to distinguish chromous (chromium(II)) acetate from chromic (chromium(III)) acetate, as their solubilities differ significantly. For instance, chromium(III) acetate is reported to have a solubility of 675 g/L in water at 20°C, 2 g/L in acetone at 15°C, and 45.4 g/L in methanol at 15°C.[8]

Experimental Protocols

Synthesis of Chromous Acetate Dihydrate

The synthesis of chromous acetate is a common procedure in inorganic chemistry labs, often used to demonstrate techniques for handling air-sensitive compounds.[1][3] The general method involves the reduction of a chromium(III) salt to the chromous state, followed by precipitation with an acetate source.[1]

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or another Cr(VI) source[3]

-

Mossy zinc[3]

-

Concentrated hydrochloric acid (HCl)[3]

-

Sodium acetate trihydrate (NaCH₃COO·3H₂O)[3]

-

Deionized water[3]

-

Ethanol[3]

-

Diethyl ether[3]

-

Side-arm test tube and appropriate glassware for an inert atmosphere setup[3]

Procedure:

-

A solution of a chromium(VI) compound, such as potassium dichromate, is prepared in water.[3]

-

This solution is then reduced to the blue chromous (Cr²⁺) state using a reducing agent like mossy zinc in the presence of a strong acid, such as hydrochloric acid. This reduction is accompanied by distinct color changes, from the initial orange of Cr(VI) to the green of Cr(III), and finally to the blue of Cr(II).[2][3]

-

The resulting blue solution containing the chromous ions is then carefully transferred under an inert atmosphere (e.g., hydrogen gas generated in situ) to a saturated solution of sodium acetate.[3]

-

Upon mixing, a bright red precipitate of chromous acetate dihydrate immediately forms.[1][3]

-

The precipitate is collected by filtration, washed with ice-cold deoxygenated water, followed by ethanol and diethyl ether to facilitate drying.[3]

-

Throughout the process, it is critical to minimize exposure to air to prevent the oxidation of the chromous acetate.[3]

Determination of Solubility (General Protocol for Air-Sensitive Compounds)

Given the lack of specific published protocols for determining the solubility of chromous acetate, a general methodology for air-sensitive, sparingly soluble compounds is presented below. This protocol should be adapted and validated for the specific experimental setup.

Principle:

The equilibrium solubility is determined by preparing a saturated solution of the compound in the solvent of interest under an inert atmosphere. The concentration of the dissolved solute in a filtered aliquot of the solution is then determined by a suitable analytical method.

Apparatus:

-

Schlenk line or glove box for maintaining an inert atmosphere.

-

Thermostated shaker or agitator.

-

Syringes and filters suitable for use under inert atmosphere (e.g., PTFE syringe filters).

-

Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, ICP-OES).

Procedure:

-

Solvent Degassing: The solvent of interest is thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.

-

Sample Preparation: An excess amount of chromous acetate is added to a known volume of the degassed solvent in a sealed vessel under an inert atmosphere.

-

Equilibration: The vessel is sealed and agitated in a thermostated bath at the desired temperature for a sufficient period to ensure that equilibrium is reached. For sparingly soluble salts, this may take 24 hours or longer.

-

Phase Separation: Once equilibrium is established, the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any suspended solid particles. This entire process must be conducted under an inert atmosphere.

-

Analysis: The concentration of the dissolved chromous acetate in the filtered solution is determined using a suitable analytical technique. Given the colored nature of chromium compounds, UV-Vis spectrophotometry could be a viable method, provided a suitable calibration curve is prepared. Alternatively, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the chromium concentration.

-

Replicate and Verify: The experiment should be repeated to ensure the reproducibility of the results. The solid phase remaining after the experiment should be analyzed (e.g., by IR spectroscopy or X-ray powder diffraction) to confirm that no chemical change has occurred during the process.

Visualizations

Synthesis Workflow for Chromous Acetate Dihydrate

Caption: Workflow for the synthesis of chromous acetate dihydrate.

Factors Influencing the Solubility of Chromous Acetate

Caption: Key factors that influence the solubility of chromous acetate.

References

- 1. Chromium(II) acetate - Wikipedia [en.wikipedia.org]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Chromium(II)_acetate [chemeurope.com]

- 7. chromium(II) acetate monohydrate [chemister.ru]

- 8. Chromium(III) acetate | C6H9CrO6 | CID 14012 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Magnetic Properties of Dimeric Chromous Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the magnetic properties of dimeric chromous acetate, [Cr₂(CH₃COO)₄(H₂O)₂]. It delves into the underlying principles of its magnetic behavior, focusing on the strong antiferromagnetic coupling between the two chromium(II) centers. This guide furnishes detailed experimental protocols for the synthesis of the compound and the measurement of its magnetic susceptibility. Furthermore, it presents available quantitative magnetic data and illustrates the key magnetic interactions through a conceptual diagram. This document is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development who are interested in the magnetic characteristics of multinuclear coordination compounds.

Introduction

Dimeric chromous acetate, with the chemical formula [Cr₂(CH₃COO)₄(H₂O)₂], is a fascinating coordination complex that has garnered significant attention due to its unique electronic structure and magnetic properties. The two chromium(II) ions are held in close proximity by four bridging acetate ligands, forming a paddlewheel structure. This arrangement facilitates a strong metal-metal interaction, resulting in the formation of a quadruple bond. This quadruple bond is the primary determinant of the compound's distinct magnetic behavior, leading to strong antiferromagnetic coupling and diamagnetism at low temperatures.[1][2] Understanding these magnetic properties is crucial for applications in areas such as molecular magnetism and catalysis.

Magnetic Properties: A Theoretical Overview

The magnetic properties of dimeric chromous acetate are dominated by the exchange interaction between the two Cr(II) centers. Each high-spin Cr(II) ion has a d⁴ electron configuration with four unpaired electrons. In an isolated monomeric species, this would result in significant paramagnetism. However, in the dimeric structure, the orbital overlap between the two metal centers leads to the formation of a quadruple bond (one σ, two π, and one δ bond). This strong covalent interaction forces the spins of the unpaired electrons on the adjacent chromium atoms to align in an antiparallel fashion. This phenomenon is known as antiferromagnetic coupling.

The result of this strong antiferromagnetic coupling is a singlet ground state (S=0), rendering the molecule diamagnetic at low temperatures.[1][2] As the temperature increases, thermal energy can partially overcome the energy gap between the singlet ground state and the excited triplet state (S=1), leading to a slight increase in magnetic susceptibility. However, the coupling is so strong that the compound remains effectively diamagnetic even at room temperature.

Quantitative Magnetic Data

Obtaining precise, temperature-dependent magnetic susceptibility data for dimeric chromous acetate from publicly available literature has proven challenging. However, some key magnetic parameters have been reported.

Table 1: Magnetic Properties of Dimeric Chromous Acetate

| Magnetic Parameter | Value | Notes |

| Effective Magnetic Moment (µ_eff) | 3.245 BM | Measured at room temperature. This value is significantly lower than the spin-only value of 4.90 BM expected for a high-spin d⁴ ion, indicating strong antiferromagnetic coupling. It falls within the range expected for a low-spin d⁴ configuration (3.0-3.3 BM). |

| Molar Susceptibility (χ_m) | 4.2722 x 10⁻³ erg G⁻² mol⁻¹ | Measured at room temperature. |

| Corrected Molar Susceptibility (χ_m_corr) | 4.4402 x 10⁻³ erg G⁻² mol⁻¹ | Corrected for the diamagnetism of the ligands. |

| Exchange Coupling Constant (-2J) | Not explicitly found in searches | This value represents the energy difference between the singlet and triplet spin states. The strong diamagnetism suggests a large negative value. |

Experimental Protocols

Synthesis of Dimeric Chromous Acetate Dihydrate

This procedure is a well-established method for the synthesis of high-purity dimeric chromous acetate. The key to a successful synthesis is the rigorous exclusion of oxygen, as the Cr(II) ion is readily oxidized to Cr(III).

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Zinc metal (granulated or mossy)

-

Concentrated hydrochloric acid (HCl)

-

Sodium acetate trihydrate (NaCH₃COO·3H₂O)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Cr(II) Solution: In a flask equipped with a gas inlet and an outlet bubbler, dissolve chromium(III) chloride hexahydrate in deionized water. Add granulated zinc and then slowly add concentrated hydrochloric acid. The reaction is exothermic and will produce hydrogen gas, so it should be performed in a well-ventilated fume hood. A continuous flow of an inert gas should be maintained throughout the synthesis to prevent oxidation. The color of the solution will change from green [Cr(III)] to a clear, sky blue [Cr(II)]. This reduction may take some time and gentle heating can be applied if necessary.

-

Precipitation of Chromous Acetate: In a separate beaker, prepare a saturated solution of sodium acetate trihydrate in deionized water. This solution should also be deoxygenated by bubbling an inert gas through it.

-

Once the reduction to Cr(II) is complete (as indicated by the stable blue color), the Cr(II) solution must be transferred to the sodium acetate solution while maintaining an inert atmosphere. This can be achieved using a cannula or a Schlenk line. Upon mixing, a voluminous, bright red precipitate of dimeric chromous acetate dihydrate will form immediately.

-

Isolation and Washing: The red precipitate is collected by filtration under an inert atmosphere, for example, using a Schlenk filter funnel. The solid is then washed sequentially with deoxygenated water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying and Storage: The final product is dried under a stream of inert gas or in a vacuum desiccator. The resulting bright red, crystalline solid is highly air-sensitive and should be stored under an inert atmosphere.

Measurement of Magnetic Susceptibility

Two common methods for measuring the magnetic susceptibility of coordination compounds are the Gouy method and SQUID magnetometry.

The Gouy method is a classical technique that measures the change in mass of a sample when it is placed in a magnetic field.

Apparatus:

-

Gouy balance (an analytical balance with one pan suspended between the poles of a strong electromagnet)

-

Sample tube (long, cylindrical, and of uniform cross-section)

-

Electromagnet with a power supply

-

Gaussmeter (to measure the magnetic field strength)

Procedure:

-

Calibration: The balance is calibrated using a substance with a known magnetic susceptibility, such as HgCo(SCN)₄.

-

Sample Preparation: The powdered sample of dimeric chromous acetate is packed uniformly into the sample tube to a known height.

-

Measurement:

-

The mass of the filled sample tube is measured in the absence of a magnetic field (m₁).

-

The electromagnet is turned on to a specific field strength (H), and the new mass of the sample tube is recorded (m₂).

-

-

Calculation: The mass susceptibility (χ_g) is calculated using the following formula: χ_g = (2 * g * Δm) / (A * H²) where:

-

g is the acceleration due to gravity

-

Δm is the change in mass (m₂ - m₁)

-

A is the cross-sectional area of the sample

-

H is the magnetic field strength

-

-

The molar susceptibility (χ_m) is then calculated by multiplying the mass susceptibility by the molar mass of the compound. Finally, the molar susceptibility is corrected for the diamagnetic contributions of the atoms in the molecule to obtain the corrected molar susceptibility (χ_m_corr).

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument capable of measuring very small magnetic moments.

Apparatus:

-

SQUID magnetometer

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the powdered sample is placed in a gelatin capsule or a similar sample holder.

-

Measurement: The sample is placed in the SQUID magnetometer. The instrument then measures the magnetic moment of the sample as a function of temperature and applied magnetic field. The data is typically collected by cooling the sample to a low temperature (e.g., 2 K) and then measuring the magnetic moment as the temperature is slowly increased.

-

Data Analysis: The raw data (magnetic moment vs. temperature) is used to calculate the magnetic susceptibility at each temperature point. This data can then be plotted and analyzed to determine key magnetic parameters, including the exchange coupling constant.

Visualizing Magnetic Interactions

The concept of antiferromagnetic coupling in dimeric chromous acetate can be visualized as the interaction between the d-orbitals of the two chromium centers, leading to the formation of a quadruple bond and the pairing of electron spins.

Caption: Antiferromagnetic coupling in dimeric chromous acetate.

This diagram illustrates the antiparallel alignment of the four unpaired electron spins on each of the two Cr(II) centers, which is a consequence of the strong quadruple bond between them. This spin pairing results in a net magnetic moment of zero, leading to the observed diamagnetism.

Conclusion

Dimeric chromous acetate serves as a classic example of a molecule exhibiting strong antiferromagnetic coupling mediated by a metal-metal quadruple bond. Its diamagnetic nature at low temperatures is a direct consequence of this interaction. This technical guide has provided a detailed overview of the theoretical basis for its magnetic properties, presented available quantitative data, and offered comprehensive experimental protocols for its synthesis and magnetic characterization. Further research to precisely determine the temperature-dependent magnetic susceptibility and the exchange coupling constant would provide a more complete understanding of this intriguing molecule and could pave the way for the rational design of new magnetic materials.

References

An In-depth Technical Guide to the Core Characteristics of Chromium(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chromium(II) acetate, a compound of significant interest in inorganic chemistry and synthetic applications. It details its unique structural features, physicochemical properties, synthesis, and reactivity. The information is presented to support advanced research and development activities.

Molecular Structure and Bonding

Chromium(II) acetate hydrate, with the formula Cr₂(CH₃CO₂)₄(H₂O)₂, is a dinuclear complex renowned for being one of the first compounds identified to possess a metal-metal quadruple bond.[1] First synthesized in 1844, its distinctive bonding was not fully understood for over a century.[2] The molecule adopts a "paddlewheel" structure, which is also observed in analogous rhodium(II) and copper(II) acetates, although these species lack such short metal-metal distances.[3][1]

Each chromium atom is octahedrally coordinated.[3][1] The coordination sphere consists of four oxygen atoms from the bridging acetate ligands in a square-planar arrangement, one axially positioned water molecule, and the other chromium atom.[3][1] The entire molecule possesses D₄h symmetry, ignoring the hydrogen atoms.[3] The anhydrous form can be prepared by heating the dihydrate at 100 °C, resulting in a brown, oxygen-sensitive compound.[1]

The most remarkable feature is the quadruple bond between the two chromium(II) centers. This bond arises from the overlap of four d-orbitals from each metal atom:

-

One σ (sigma) bond from the overlap of the dz² orbitals.[1]

-

Two π (pi) bonds from the overlap of the dxz and dyz orbitals.[1]

-

One δ (delta) bond from the overlap of the dxy orbitals.[1]

This σ²π⁴δ² electronic configuration accounts for the compound's diamagnetism and its short Cr-Cr internuclear distance.[2][4][5]

Physicochemical and Quantitative Data

Chromium(II) acetate dihydrate is a brick-red, crystalline solid that is poorly soluble in water and methanol.[3] Its properties are highly influenced by the presence and nature of axial ligands, which can alter the Cr-Cr bond length and, consequently, its electronic and magnetic properties.

Table 1: General Physicochemical Properties of Chromium(II) Acetate Dihydrate

| Property | Value |

| Molecular Formula | C₈H₁₆Cr₂O₁₀[3] |

| Molar Mass | 376.2 g/mol [3] |

| Appearance | Brick-red solid[3][1] |

| Density | 1.79 g/cm³[3][1] |

| Crystal Structure | Monoclinic[3] |

| Magnetic Property | Diamagnetic[3][1] |

| Solubility | Poorly soluble in water and methanol; soluble in hot water.[3] |

| Thermal Stability | Dehydrates above 100°C.[3] |

The Cr-Cr bond distance is a critical parameter and is sensitive to the axial ligands. The coordination of ligands with greater Lewis basicity at the axial positions leads to an elongation of the Cr-Cr quadruple bond.[6]

Table 2: Cr-Cr Bond Lengths in Chromium(II) Acetate and its Adducts

| Compound | Axial Ligand (L) | Cr-Cr Bond Length (Å) |

| Cr₂(OAc)₄ | None (Anhydrous) | 2.288[1][6] |

| Cr₂(OAc)₄(MeOH)₂ | Methanol | 2.329[6] |

| Cr₂(OAc)₄(H₂O)₂ | Water | 2.362 ± 0.001 [1] |

| Cr₂(OAc)₄(py)₂ | Pyridine | 2.369 |

| General Range | Various Ligands | 2.28 - 2.54[4] |

Magnetic Properties

The Cr(II) ion has a d⁴ electron configuration and is typically paramagnetic.[4] However, the formation of the strong quadruple bond in the dimeric structure of chromium(II) acetate causes the pairing of all d-electrons, resulting in the compound being diamagnetic.[3][1][4][5] This property is a direct consequence of the σ²π⁴δ² molecular orbital configuration.

Interestingly, chromium(II) acetates can exhibit a diamagnetism-paramagnetism transition.[7] This transition is driven by the thermal excitation of an electron from the δ bonding orbital to the δ* antibonding orbital (δ-to-δ* transition).[8] The energy required for this transition is reduced by axial ligands with increased Lewis basicity, which weaken the Cr-Cr interaction.[7]

Synthesis and Experimental Protocols

The synthesis of chromium(II) acetate is a classic inorganic chemistry experiment that demands rigorous anaerobic conditions due to the high sensitivity of Cr(II) ions to air oxidation (E° Cr³⁺/Cr²⁺ = -0.41 V).[9][10] The product's bright red color is a clear indicator of success, as any oxidation leads to discoloration.[3]

This protocol is a composite of established methods.[9][10]

Objective: To synthesize chromium(II) acetate dihydrate, Cr₂(CH₃CO₂)₄(H₂O)₂, by the reduction of a Cr(VI) or Cr(III) salt.

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Mossy zinc (or granulated zinc)[10]

-

Concentrated hydrochloric acid (HCl)[9]

-

Sodium acetate trihydrate (NaCH₃CO₂·3H₂O)

-

Ethanol

-

Diethyl ether

-

Deionized water (deoxygenated)

Procedure:

-

Preparation of Cr(II) Solution:

-

In a side-arm flask, combine the chromium salt (e.g., 1.0 g K₂Cr₂O₇) and mossy zinc (approx. 5 g).[10]

-

Working in a fume hood, add concentrated HCl (approx. 10 mL). A vigorous reaction will occur, producing hydrogen gas and initiating the reduction.[9][10] The solution color will change from orange (Cr(VI)) to green (Cr(III)) and finally to a clear sky blue (Cr(II)).[9][10]

-

Maintain an inert atmosphere by allowing the generated H₂ to flush the air from the flask.

-

-

Preparation of Acetate Solution:

-

Precipitation:

-

Once the chromium solution is a stable blue, use the positive pressure of the hydrogen gas to carefully transfer the blue Cr(II) solution via cannula or glass tubing into the sodium acetate solution.[9][10]

-

A deep red precipitate of chromium(II) acetate will form immediately.[9][10] Cool the mixture in an ice bath to ensure complete precipitation.

-

-

Isolation and Washing:

-

Drying and Storage:

-

Briefly pass air through the sample to evaporate the ether.[9] Spread the product on a filter paper to dry completely.

-

Weigh the final product to determine the yield. Store in a tightly sealed vial to prevent oxidation.

-

Reactivity and Applications

The chemistry of chromium(II) acetate is dominated by its reducing properties and the lability of its axial ligands.

-

Reducing Agent: As a potent reducing agent, Cr(II) acetate is used in organic synthesis. A key application is the dehalogenation of organic compounds, such as α-bromoketones and chlorohydrins.[3][1] These reactions are believed to proceed through single-electron transfer (1e⁻) steps.[3][1]

-

Precursor for other Cr(II) Compounds: Due to its relative stability in the solid state compared to other Cr(II) salts, chromium(II) acetate is a convenient starting material for synthesizing other chromium(II) complexes.[3][1][9] For example, it reacts with acetylacetone to form chromous acetylacetonate.[1]

-

Ligand Substitution: The axial water ligands can be readily replaced by other Lewis bases, such as pyridine or methanol.[3] This reactivity allows for the fine-tuning of the electronic and steric properties of the complex. An alternative synthesis using chromocene can produce anhydrous chromium(II) carboxylates directly.[3][1]

While direct applications in drug development are not widespread, its utility as a specialized reducing agent in the synthesis of complex organic molecules could be relevant to the preparation of active pharmaceutical ingredients. Its sensitivity to oxidation, however, presents a significant challenge for broader applications.

References

- 1. Chromium(II) acetate - Wikipedia [en.wikipedia.org]

- 2. Quadruple bond - Wikipedia [en.wikipedia.org]

- 3. Chromium(II)_acetate [chemeurope.com]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. homework - Transition Metal Compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Facile and rapid synthesis of crystalline quadruply bonded Cr(ii) acetate coordinated with axial ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gram-scale Synthesis of Quadruply Bonded Chromium (II) Acetate with Axial Ligands by Ligand Vapor Diffusion [e-asct.org]

- 8. Facile and rapid synthesis of crystalline quadruply bonded Cr( ii ) acetate coordinated with axial ligands - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04189C [pubs.rsc.org]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]

Chromous acetate as a starting material in inorganic synthesis

For Researchers, Scientists, and Drug Development Professionals

Chromous acetate, formally known as chromium(II) acetate hydrate (Cr₂(CH₃CO₂)₄(H₂O)₂), stands as a cornerstone in inorganic synthesis, prized for its unique quadruple metal-metal bond and its role as a versatile starting material.[1][2] This technical guide delves into the synthesis, properties, and key applications of chromous acetate, providing detailed experimental protocols and quantitative data to support advanced research and development. Its utility as a precursor for other chromium(II) compounds and its application in organic synthesis make it a compound of significant interest.[3][4]

Core Properties and Structural Features

Chromous acetate is a distinctive brick-red solid characterized by its dimeric structure.[5] The two chromium atoms are bridged by four acetate ligands, with each chromium atom also coordinated to a water molecule in the axial position.[1] This arrangement results in an octahedral geometry around each chromium center.[1] The most remarkable feature of this compound is the quadruple bond between the two chromium atoms (σ²π⁴δ²), a consequence of the overlap of their d-orbitals.[1][6] This strong metal-metal interaction is evidenced by the short Cr-Cr distance and the compound's diamagnetic nature.[1][7]

The properties of chromous acetate can be significantly influenced by the nature of the axial ligands, which can be substituted for the coordinated water molecules. This tunability of the electronic and steric environment of the chromium centers is a key aspect of its synthetic utility.[6][7]

Quantitative Data Summary

The physical and structural properties of chromous acetate and its derivatives are summarized below for easy comparison.

| Property | Value |

| Chemical Formula | C₈H₁₆Cr₂O₁₀ (dihydrate) |

| Molar Mass | 376.198 g·mol⁻¹ (dihydrate)[1] |

| Appearance | Brick-red solid[1] |

| Density | 1.79 g/cm³[1] |

| Magnetic Property | Diamagnetic[1] |

| Solubility | Poorly soluble in water and methanol[1] |

Table 1: Physical Properties of Chromous Acetate Dihydrate

The Cr-Cr bond length, a critical parameter indicative of the strength of the quadruple bond, is sensitive to the axial ligands.

| Compound | Cr-Cr Distance (Å) |

| Anhydrous Chromous Acetate | 2.288[6] |

| Chromous Acetate Methanol Adduct | 2.329[6] |

| Chromous Acetate Dihydrate | 2.362[1][6] |

| Chromous Acetate Pyridine Adduct | 2.369[6] |

Table 2: Influence of Axial Ligands on Cr-Cr Bond Distance

Experimental Protocols

Detailed methodologies for the synthesis of both the dihydrate and anhydrous forms of chromous acetate are provided below. Due to the air-sensitivity of chromium(II) compounds, all procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Synthesis of Chromous Acetate Dihydrate (Cr₂(OAc)₄(H₂O)₂)

This traditional method involves the reduction of a chromium(III) salt in an aqueous solution, followed by precipitation with sodium acetate.[1][8] The synthesis is often used as a benchmark for assessing synthetic skills due to the product's sensitivity to air.[3][4]

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Mossy zinc

-

Concentrated hydrochloric acid (HCl)

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Ethanol

-

Diethyl ether

-

Deionized water (deoxygenated)

Equipment:

-

Side-arm test tube

-

Beakers

-

Buchner funnel and filter flask

-

Schlenk line or glovebox for inert atmosphere

Procedure:

-

Preparation of the Reducing Environment: In a side-arm test tube, combine 1.0 g of potassium dichromate and 5.0 g of mossy zinc.[4]

-

Reduction of Cr(VI) to Cr(II): Carefully add 10 mL of concentrated HCl dropwise to the side-arm test tube.[3] The reaction will evolve hydrogen gas. The solution will undergo color changes from orange (Cr(VI)) to green (Cr(III)) and finally to a clear blue (Cr(II)).[3][4] This process should take approximately 15-20 minutes.[4]

-

Preparation of the Acetate Solution: In a separate beaker, dissolve 4.5 g of sodium acetate trihydrate in 4 mL of deionized water, gently heating if necessary to achieve complete dissolution. Ensure this solution is cooled to room temperature before use.[4]

-

Precipitation of Chromous Acetate: Once the chromium solution is a stable blue, rapidly transfer it via cannula or by carefully pouring it into the sodium acetate solution under an inert atmosphere.[4] A bright red precipitate of chromous acetate dihydrate will form immediately.[8]

-

Isolation and Washing: Cool the mixture in an ice bath.[4] Collect the red precipitate by vacuum filtration using a Buchner funnel.[9] It is crucial to minimize air exposure during filtration.[4] Wash the product sequentially with ice-cold deoxygenated water, ethanol, and diethyl ether.[4][9]

-

Drying and Storage: Dry the product on a filter paper or in a desiccator.[4] The final product should be a brick-red powder. Store the compound under an inert atmosphere to prevent oxidation, which is indicated by a color change to gray-green.[5]

Synthesis of Anhydrous Chromous Acetate (Cr₂(OAc)₄) from Chromocene

This method provides a direct route to the anhydrous form of chromous acetate, which is particularly useful for moisture-sensitive applications.[8] The reaction involves the protonolysis of chromocene with acetic acid.

Materials:

-

Chromocene (Cr(C₅H₅)₂)

-

Anhydrous glacial acetic acid

-

Anhydrous, deoxygenated solvent (e.g., toluene)

Equipment:

-

Schlenk flask and line or glovebox

-

Cannula for liquid transfer

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve chromocene in a minimal amount of anhydrous, deoxygenated toluene.

-

Reaction with Acetic Acid: While stirring, slowly add a stoichiometric amount of anhydrous glacial acetic acid (4 equivalents) to the chromocene solution. The reaction is as follows: 2 Cr(C₅H₅)₂ + 4 CH₃COOH → Cr₂(O₂CCH₃)₄ + 4 C₅H₆.

-

Precipitation and Isolation: The anhydrous chromous acetate will precipitate from the solution as a red crystalline powder. The reaction mixture can be gently warmed to ensure complete reaction.

-

Washing and Drying: The precipitate is isolated by filtration under inert atmosphere, washed with the anhydrous solvent to remove the cyclopentadiene byproduct, and then dried under vacuum.

Applications in Inorganic Synthesis

Chromous acetate is a valuable precursor for a wide range of other chromium(II) compounds.[2][3] The acetate ligands can be readily displaced by other ligands, providing access to a variety of chromium(II) complexes.

Synthesis of Chromous Acetylacetonate

A representative example of a ligand exchange reaction is the synthesis of chromous acetylacetonate.[1]

Reaction: Cr₂(O₂CCH₃)₄(H₂O)₂ + 4 H₂C(COCH₃)₂ → 2 Cr(CH₃C(O)CHC(O)CH₃)₂ + 8 CH₃COOH + 2 H₂O[1]

This reaction demonstrates the utility of chromous acetate as a starting point for preparing other chromium(II) coordination complexes.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and reaction pathways described in this guide.

Caption: Workflow for the synthesis of chromous acetate dihydrate.

References

- 1. Chromium(II) acetate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]

- 6. Facile and rapid synthesis of crystalline quadruply bonded Cr(ii) acetate coordinated with axial ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-asct.org [e-asct.org]

- 8. Chromium(II)_acetate [chemeurope.com]

- 9. docsity.com [docsity.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of Chromous Acetate Using Zinc as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of chromous acetate, a highly oxygen-sensitive compound, utilizing zinc metal as a reducing agent. The procedures outlined are compiled from established laboratory methods and are intended for use by qualified personnel in a controlled laboratory setting.

Chromous acetate, with its characteristic brick-red color, is a notable inorganic compound due to its dimeric structure featuring a quadruple bond between the two chromium atoms.[1][2] It serves as a valuable starting material for the synthesis of other chromium(II) compounds and is a strong reducing agent.[1][2] The successful synthesis of chromous acetate is often considered a measure of skill in handling air-sensitive materials.[1][2]

The preparation involves the reduction of a chromium(III) or chromium(VI) salt to the chromium(II) state by zinc metal in an acidic medium, followed by precipitation with an acetate salt.[1][3] The entire process must be conducted under an inert atmosphere to prevent the rapid oxidation of the chromous ion.[1][2]

Safety Precautions

Working with chromium compounds requires strict adherence to safety protocols. Chromium(VI) compounds are known carcinogens, and all chromium compounds should be handled with care.[3]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and appropriate gloves.[4][5][6]

-

Ventilation: All procedures should be performed in a well-ventilated fume hood.[4][5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5][6] Wash hands thoroughly after handling.[4][5]

-

Waste Disposal: Dispose of all chromium-containing waste in designated, properly labeled containers according to institutional and local regulations.[1][6]

Data Presentation

The following table summarizes the quantitative data from two common protocols for the synthesis of chromous acetate.

| Parameter | Protocol 1: Starting from Potassium Dichromate[1] | Protocol 2: Starting from Chromium(III) Chloride Hexahydrate |

| Chromium Source | 1.0 g Potassium Dichromate (K₂Cr₂O₇) | 30 g Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O) |

| Reducing Agent | 5.0 g Mossy Zinc (Zn) | 15 g Granulated Zinc (Zn) |

| Acid | 10 mL Concentrated Hydrochloric Acid (HCl) | 35 mL Concentrated Hydrochloric Acid (HCl) |

| Acetate Source | 4.5 g Sodium Acetate Trihydrate (NaC₂H₃O₂·3H₂O) | 84 g Sodium Acetate Trihydrate (NaC₂H₃O₂·3H₂O) |

| Solvent for Acetate | 4 mL Deionized Water | 100 mL Cold, freshly boiled Deionized Water |

| Inert Atmosphere | Hydrogen gas (generated in situ) | Carbon Dioxide (from a cylinder) |

| Reaction Vessel | Side-arm test tube | 250 mL Erlenmeyer flask with gas inlet/outlet |

| Product Isolation | Filtration through a fritted glass filter | Suction filtration under a flow of carbon dioxide |

| Washing Solvents | Cold water, absolute alcohol, ether | Freshly boiled distilled water, absolute alcohol, ether |

Experimental Protocols

Two detailed methodologies are provided below. The first starts with potassium dichromate, and the second utilizes chromium(III) chloride hexahydrate.

Protocol 1: Synthesis from Potassium Dichromate

This protocol is adapted from a common undergraduate inorganic chemistry experiment.[1]

Materials:

-

Potassium dichromate (K₂Cr₂O₇), 1.0 g

-

Mossy zinc (Zn), 5.0 g

-

Concentrated hydrochloric acid (HCl, 12 M), 10 mL

-

Sodium acetate trihydrate (NaC₂H₃O₂·3H₂O), 4.5 g

-

Deionized water, 4 mL

-

Side-arm test tube

-

Beakers

-

Filtration assembly (fritted glass filter)

-

Ice bath

Procedure:

-

Preparation of the Acetate Solution: In a 30-mL beaker, dissolve 4.5 g of sodium acetate trihydrate in 4 mL of deionized water. Gentle heating may be required to achieve complete dissolution. Allow the solution to cool to room temperature.

-

Reaction Setup: In a fume hood, securely clamp a side-arm test tube. Add 1.0 g of potassium dichromate and 5.0 g of mossy zinc to the test tube.

-

Reduction of Chromium: At a slight angle, add 10 mL of concentrated hydrochloric acid dropwise to the side-arm test tube. The reaction between zinc and acid will immediately generate hydrogen gas, creating an inert atmosphere.[1] The solution will change color from orange (Cr(VI)) to green (Cr(III)) and finally to a sky blue (Cr(II)).[1][2][7]

-

Precipitation of Chromous Acetate: Once the solution is a stable blue color, indicating the complete formation of Cr(II), use the positive pressure from the ongoing hydrogen gas evolution to transfer the blue solution via glass tubing into the beaker containing the sodium acetate solution. A deep red precipitate of chromous acetate will form immediately.[1]

-

Isolation and Purification: Cool the beaker containing the precipitate in an ice bath for a few minutes. Collect the red solid by filtration using a medium-frit glass filter. To minimize oxidation, avoid sucking air through the product.[1][7]

-

Washing and Drying: Wash the precipitate with small portions of ice-cold deionized water, followed by absolute ethanol, and finally diethyl ether to facilitate drying.

-

Drying: Spread the product on a filter paper or watch glass to allow the residual ether to evaporate. Weigh the final product to determine the yield.

Protocol 2: Synthesis from Chromium(III) Chloride Hexahydrate

This protocol is a larger-scale preparation suitable for obtaining a greater quantity of the product.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O), 30 g

-

Granulated zinc (Zn), 15 g

-

Concentrated hydrochloric acid (HCl), 35 mL

-

Sodium acetate trihydrate (NaC₂H₃O₂·3H₂O), 84 g

-

Deionized water, 100 mL

-

250 mL Erlenmeyer flask with gas inlet and outlet tubes

-

Carbon dioxide or other inert gas source

-

Sintered glass funnel with gas inlet

-

Suction flask

Procedure:

-

Preparation of the Acetate Solution: In a beaker, dissolve 84 g of sodium acetate trihydrate in 100 mL of cold, freshly boiled deionized water. Boiling the water helps to remove dissolved oxygen.

-

Reaction Setup: In a 250 mL Erlenmeyer flask, combine 30 g of chromium(III) chloride hexahydrate dissolved in 35 mL of water with 15 g of granulated zinc.

-

Inert Atmosphere and Reduction: Fit the flask with a gas inlet and outlet. Begin a steady stream of carbon dioxide through the flask to displace the air. Add 35 mL of concentrated hydrochloric acid to the flask. The reduction will proceed, indicated by a color change from green to blue. Keep the flask in a cold water bath to moderate the reaction temperature.

-

Transfer and Precipitation: Once the reduction is complete (a pure blue solution with no green tint), use the pressure of the inert gas to force the solution through a delivery tube into the prepared sodium acetate solution. A red precipitate of chromous acetate will form.

-

Isolation and Purification: Set up a sintered glass funnel for suction filtration, equipped with an inlet for a continuous flow of carbon dioxide to maintain an inert atmosphere over the product. Filter the reaction mixture.

-

Washing and Drying: Wash the precipitate with several portions of freshly boiled distilled water, followed by absolute alcohol, and then diethyl ether.

-

Drying: Dry the product in a vacuum desiccator over concentrated sulfuric acid.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the key steps in the synthesis of chromous acetate, starting from a chromium(III) source.

Caption: Reaction pathway for chromous acetate synthesis.

Experimental Workflow

This diagram outlines the general laboratory workflow for the preparation and isolation of chromous acetate.

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols: Chromous Acetate as a Reducing Agent in Organic Dehalogenation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction